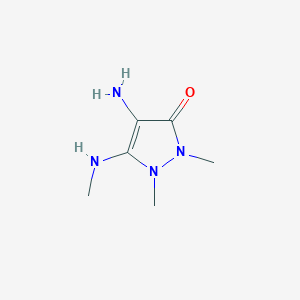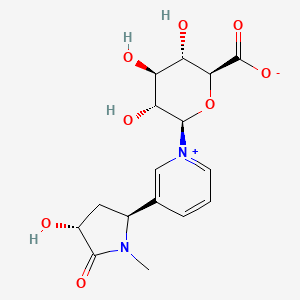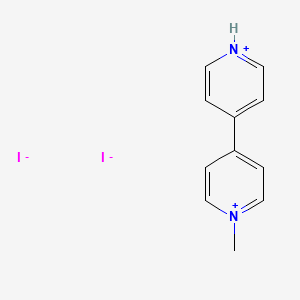
4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one is a synthetic organic compound belonging to the pyrazolone family. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one typically involves the reaction of appropriate precursors under controlled conditions. One common method might include the condensation of a hydrazine derivative with a diketone, followed by cyclization and subsequent functional group modifications.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This might include the use of automated reactors, continuous flow systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides or hydroxyl derivatives.
Reduction: Formation of reduced derivatives.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate various biochemical pathways, leading to its observed effects. Detailed studies would be required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-Aminoantipyrine: Another pyrazolone derivative with similar structural features.
Phenazone: A well-known pyrazolone compound used as an analgesic and antipyretic.
Metamizole: A pyrazolone derivative with potent analgesic and antispasmodic properties.
Uniqueness
4-Amino-1,2-dimethyl-5-(methylamino)-1H-pyrazol-3(2H)-one may exhibit unique properties due to its specific functional groups and structural configuration, which could influence its reactivity and biological activity compared to other similar compounds.
Properties
Molecular Formula |
C6H12N4O |
|---|---|
Molecular Weight |
156.19 g/mol |
IUPAC Name |
4-amino-1,2-dimethyl-5-(methylamino)pyrazol-3-one |
InChI |
InChI=1S/C6H12N4O/c1-8-5-4(7)6(11)10(3)9(5)2/h8H,7H2,1-3H3 |
InChI Key |
FOEGWNCZSIGWQR-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C(=O)N(N1C)C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![tert-Butyl (1R,5R)-2-oxo-3,6-diazabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B12859501.png)




![Methyl 3-amino-4-hydroxybenzo[b]thiophene-2-carboxylate](/img/structure/B12859526.png)



![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzyl bromide](/img/structure/B12859556.png)

